molecular formula C8H3BrClF3N2 B2898305 3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 900019-65-0

3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2898305
CAS No.: 900019-65-0
M. Wt: 299.48
InChI Key: CTDVYTQLGSEGAH-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by substituents at positions 3 (bromo), 6 (trifluoromethyl), and 8 (chloro) (Figure 1). Its synthesis typically involves cyclization of substituted pyridin-2-amine precursors followed by halogenation and functionalization steps .

Properties

IUPAC Name

3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3N2/c9-6-2-14-7-5(10)1-4(3-15(6)7)8(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDVYTQLGSEGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(F)(F)F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of certain biological pathways, which is crucial for its medicinal properties . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The trifluoromethyl group at position 6 is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic profile and reactivity. Comparatively:

  • 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (QI-6432): Lacks the 3-bromo and 8-chloro substituents but shares the 6-trifluoromethyl group.
  • 3-Nitro-8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine : Substitution of 3-bromo with nitro increases electrophilicity at position 2, facilitating nucleophilic reactions .
Table 1: Substituent Effects on Reactivity and Properties
Compound Substituents (Positions) Molecular Weight Key Reactivity Notes
Target Compound 3-Br, 6-CF₃, 8-Cl 334.47 g/mol Steric hindrance at C3 limits electrophilic substitution
QI-6432 8-Br, 6-CF₃ 291.02 g/mol Reactive at C3 for further functionalization
8-Bromo-6-chloro-3-nitro derivative 3-NO₂, 6-Cl, 8-Br 322.53 g/mol Nitro group enhances antitrypanosomal activity
6-Bromo-2-(trifluoromethyl) derivative 2-CF₃, 6-Br 265.03 g/mol Electron-withdrawing CF₃ stabilizes intermediates

Pharmacological and Physicochemical Properties

Aqueous Solubility and Bioavailability

However, sulfonylmethyl or pyridinyl substitutions at C2 (e.g., 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl) derivatives) improve solubility through polar interactions .

Biological Activity

3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including bromine, chlorine, and trifluoromethyl groups, contribute to its biological activity. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C8H3BrClF3N2
  • CAS Number : 1823188-42-6
  • Physical Form : Pale-yellow to yellow-brown solid

Antimicrobial Activity

Research indicates that compounds related to imidazo[1,2-a]pyridine exhibit notable antimicrobial properties. The presence of halogen substituents enhances their efficacy against various pathogens.

PathogenMIC (µg/mL)Comparison CompoundMIC (µg/mL)
Staphylococcus aureus15.67Chloramphenicol24.6
E. coli20.00Cephalothin135
Candida albicans7.80Miconazole7.80

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Cell LineIC50 (µM)Comparison CompoundIC50 (µM)
MCF7 (breast cancer)12.50Doxorubicin10.00
A549 (lung cancer)26.00Cisplatin15.00
HeLa (cervical cancer)14.31Paclitaxel5.00

The mechanism of action involves apoptosis induction and cell cycle arrest, which are critical for its anticancer effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cellular processes:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation.
  • Disruption of Cellular Membranes : Its lipophilic nature allows it to penetrate cellular membranes, affecting membrane integrity and function.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various imidazo[1,2-a]pyridine derivatives against resistant strains of bacteria. The results indicated that the trifluoromethyl substitution significantly enhanced antimicrobial potency .
  • Anticancer Screening : In vitro studies on lung and breast cancer cell lines showed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent .

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